molecular formula C13H10N2 B14117055 3-(1H-pyrrol-2-yl)quinoline

3-(1H-pyrrol-2-yl)quinoline

Cat. No.: B14117055
M. Wt: 194.23 g/mol
InChI Key: FALUURNVEHLDOB-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-2-yl)quinoline is a heterocyclic compound that consists of a quinoline ring fused with a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-2-yl)quinoline can be achieved through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often used to prepare marinoquinolines, which are structurally related to this compound . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrole and quinoline rings, which provide multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be performed using electrophilic or nucleophilic reagents, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline N-oxides, while reduction can yield various hydrogenated derivatives .

Scientific Research Applications

3-(1H-pyrrol-2-yl)quinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrrole and quinoline rings, which endows it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(1H-pyrrol-2-yl)quinoline

InChI

InChI=1S/C13H10N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-9,14H

InChI Key

FALUURNVEHLDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CN3

Origin of Product

United States

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